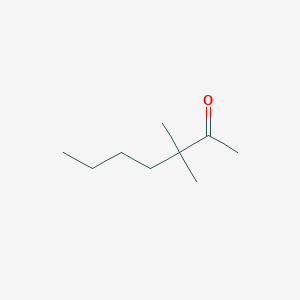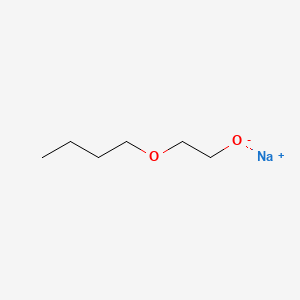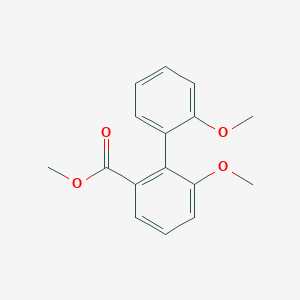
2-Amino-4-(pyrrolidin-1-YL)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(pyrrolidin-1-YL)butanoic acid is an organic compound that features a pyrrolidine ring attached to a butanoic acid backbone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a pyrrolidine ring makes it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(pyrrolidin-1-YL)butanoic acid typically involves the reaction of 4-chlorobutyric acid with pyrrolidine in the presence of a base, followed by the introduction of an amino group. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate are often employed.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Amino-4-(pyrrolidin-1-YL)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-4-(pyrrolidin-1-YL)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds with negatively charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Pyrrolidine-2-carboxylic acid: Another compound with a similar structure but different functional groups.
Uniqueness: 2-Amino-4-(pyrrolidin-1-YL)butanoic acid is unique due to the combination of its amino group and pyrrolidine ring, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel molecules with potential therapeutic applications.
特性
分子式 |
C8H16N2O2 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
2-amino-4-pyrrolidin-1-ylbutanoic acid |
InChI |
InChI=1S/C8H16N2O2/c9-7(8(11)12)3-6-10-4-1-2-5-10/h7H,1-6,9H2,(H,11,12) |
InChIキー |
KHMINASOVGHESH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenebutanal, 4-[bis(2-chloroethyl)amino]-](/img/structure/B8732534.png)













